L-Arginine nitrate
Description
Historical Context of Arginine Salts in Materials Science
The history of arginine in a materials context predates the extensive exploration of its biological functions. The amino acid itself was first isolated in 1886 by the German chemist Ernst Schulze and his assistant Ernst Steiger from lupin seedlings. wikipedia.org They named it after the Greek word "árgyros," meaning "silver," due to the characteristic silver-white appearance of its nitrate (B79036) crystals. wikipedia.org This initial association of arginine with a crystalline nitrate salt was a harbinger of its future significance in materials science.
In the late 20th century, a focused search for new materials with nonlinear optical (NLO) properties led researchers to explore organic and semi-organic compounds. Amino acids became attractive candidates due to their chiral nature and the presence of proton donor and acceptor groups, which are conducive to forming non-centrosymmetric crystal structures—a prerequisite for second-harmonic generation (SHG). Salts of L-arginine, such as L-arginine phosphate (B84403) (LAP), were among the semi-organic NLO materials investigated for their potential in technologies like laser frequency doubling. biointerfaceresearch.com This research paved the way for the investigation of other L-arginine salts, including L-arginine hydrochloride, L-arginine hydrobromide, and, significantly, L-arginine nitrate, as researchers sought to understand and optimize their NLO properties. researchgate.net The intensive study of crystalline salts of L-arginine as NLO materials continues to be an active area of research. at.ua
Scope and Significance of this compound Studies in Materials and Chemical Biology
The significance of this compound spans two distinct but interconnected scientific domains: materials science and chemical biology.
In materials science , the primary focus has been on the nonlinear optical (NLO) properties of this compound crystals. at.ua NLO materials are crucial for applications in optoelectronics and photonics, including frequency conversion of lasers and optical switching. biointerfaceresearch.com The L-arginine molecule, being chiral, readily crystallizes in non-centrosymmetric space groups. When combined with nitrate ions, it forms a semi-organic salt that exhibits favorable NLO characteristics. Research in this area involves growing high-quality single crystals, characterizing their structure, and measuring their optical properties, such as second-harmonic generation efficiency.
In chemical biology , the interest in this compound is linked to the fundamental role of L-arginine as the substrate for nitric oxide synthase (NOS) enzymes. mdpi.com These enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response. mdpi.comresearchgate.net L-arginine is the direct precursor for the biosynthesis of nitric oxide. wikipedia.org Studies have demonstrated that nitrogen from L-arginine is incorporated into urinary nitrate in humans, confirming it as a precursor for endogenously synthesized nitrate. nih.gov Therefore, this compound serves as a model compound for studying the L-arginine/NO pathway, where L-arginine is converted to nitric oxide, which is then metabolized to stable end-products like nitrate and nitrite (B80452). mdpi.comresearchgate.net
Polymorphism and Stoichiometry of this compound Systems
The chemical system formed by L-arginine, nitric acid, and water is complex, giving rise to multiple crystalline forms with different stoichiometries and hydration states. This phenomenon, where a compound can exist in more than one crystal structure, is known as polymorphism. The specific form that crystallizes depends on factors such as the concentration of the reagents and the crystallization conditions. at.ua
Initial investigations into this system by Monaco et al. yielded this compound as a fine powder. at.ua Subsequent research demonstrated that different crystalline products could be obtained from the same system. at.ua Two of the most well-characterized forms are L-arginine dinitrate and a hydrated L-arginine mononitrate.
L-arginine dinitrate (L-Arg·2HNO₃) : This form contains two molecules of nitric acid for every one molecule of L-arginine. It crystallizes in the form of elongated thin plates. at.ua
Hydrated L-arginine mononitrate (2(L-Arg·HNO₃)·H₂O or L-Arg·HNO₃·0.5H₂O) : This crystal structure consists of L-arginine and nitric acid in a 1:1 molar ratio, with the inclusion of water in the crystal lattice (one water molecule for every two formula units). at.ua
The existence of these different stoichiometries highlights the versatility of the L-arginine molecule in forming hydrogen-bonded networks with the nitrate anion and water molecules. Detailed vibrational spectroscopic studies, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, have been crucial in distinguishing these different forms and understanding their structural properties. at.ua
| Compound Name | Stoichiometric Formula | Common Name |
| Hydrated L-arginine mononitrate | 2(C₆H₁₄N₄O₂)·2(HNO₃)·H₂O | L-Arg·HNO₃·0.5H₂O |
| L-arginine dinitrate | C₆H₁₄N₄O₂·2(HNO₃) | L-Arg·2HNO₃ |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
223253-05-2 |
|---|---|
Molecular Formula |
C6H14N5O5- |
Molecular Weight |
236.21 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;nitrate |
InChI |
InChI=1S/C6H14N4O2.NO3/c7-4(5(11)12)2-1-3-10-6(8)9;2-1(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);/q;-1/t4-;/m0./s1 |
InChI Key |
HVMFMDRJTWGJTN-WCCKRBBISA-N |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.[N+](=O)(O)[O-] |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.[N+](=O)([O-])[O-] |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Synthesis and Crystal Growth Methodologies of L Arginine Nitrate
Solution Growth Techniques
Solution growth is a versatile and widely used method for growing single crystals at low temperatures, which is advantageous for materials that are thermally unstable. ijert.org This technique relies on creating a supersaturated solution from which the crystal can nucleate and grow.
Slow Evaporation Method for Crystal Growth
The slow evaporation technique is a straightforward and common method for growing single crystals from solution. ijert.orgallstudiesjournal.com This method involves dissolving the solute in a suitable solvent to create a saturated or slightly undersaturated solution. The solvent is then allowed to evaporate slowly and at a constant temperature, which gradually increases the solute concentration, leading to supersaturation and subsequent crystal growth. allstudiesjournal.com
For instance, single crystals of L-argininium dinitrate (LADN) have been successfully grown using the slow evaporation technique over a period of 30-35 days. allstudiesjournal.com Similarly, L-Arginine acetate single crystals have also been grown by this method at room temperature. ijert.org A general procedure for synthesizing L-Arginine nitrate (B79036) involves reacting L-arginine with nitric acid. A specific method details adding L-arginine to purified water at a weight ratio of 1:2, followed by the slow addition of nitric acid with a molar ratio of L-arginine to nitric acid of 1:1 to 1.1. The reaction temperature is maintained between 40°C and 70°C until the solution becomes clear. The pH is then adjusted to 1-2 with nitric acid. After clarification, the solution is cooled to 10°C to 25°C to induce crystallization. The resulting crystals are then separated, flushed, and dried. google.com
Advantages of the Slow Evaporation Method:
Crystals grow at a constant temperature. allstudiesjournal.com
It is a simple and convenient technique for growing large-sized single crystals. allstudiesjournal.com
Disadvantages of the Slow Evaporation Method:
Controlling the rate of evaporation can be challenging, and a variable rate can affect crystal quality. allstudiesjournal.com
Impurities may become incorporated into the crystal faces as the crystal size increases. allstudiesjournal.com
Small crystals can form on the vessel walls and fall into the solution, hindering the growth of the main crystal. allstudiesjournal.com
Table 1: Reaction Parameters for L-Arginine Nitrate Synthesis
| Parameter | Value |
|---|---|
| Molar Ratio (L-arginine:Nitric Acid) | 1:1 to 1:1.1 |
| Weight Ratio (L-arginine:Purified Water) | 1:2 |
| Reaction Temperature | 40°C - 70°C |
| Solution pH | 1 - 2 |
| Crystallization Temperature | 10°C - 25°C |
| Drying Temperature | 60°C - 85°C |
Liquid Diffusion Method
The liquid diffusion technique is employed when standard evaporation methods are not effective. scirp.org This method involves the use of two solvents: one in which the compound is soluble and a second, less dense solvent in which the compound is insoluble. An aqueous solution of the compound is prepared and layered with the second solvent. The less dense solvent slowly diffuses into the aqueous solution, acting as a precipitant and causing crystals to form at the liquid boundary. scirp.org
This technique has been successfully used to grow crystals of L-Arginine maleate (B1232345) dihydrate. scirp.orgscirp.org An aqueous solution of L-Arginine and maleic acid in equimolar proportions is prepared. Acetonitrile, a solvent in which the compound is insoluble, is then carefully added. As the acetonitrile diffuses into the aqueous solution, transparent crystals of L-Arginine maleate dihydrate grow over a period of about a week. scirp.org
Mechanochemical and Slurry Methods for this compound Co-crystallization
Mechanochemical and slurry methods are alternative techniques for the synthesis of co-crystals and coordination polymers. These methods can be more efficient and environmentally friendly than traditional solution-based approaches.
The mechanochemical method , such as solvent-drop grinding, involves grinding the solid reactants together with a small amount of liquid. This process has been used to prepare co-crystals of flurbiprofen with arginine. ijcrt.org
The slurry method involves stirring a suspension of the reactants in a solvent where they have low solubility. nih.gov For example, coordination polymers of copper and silver nitrate with L-arginine have been synthesized from a slurry in a mixture of ethanol and water. The reactants, in a 1:1 stoichiometric ratio, are stirred at room temperature for three days. The solid product is then recovered by filtration and drying. mdpi.com Comparative studies have shown that slurrying can be a highly effective method for cocrystal discovery and production, often resulting in purer products compared to mechanochemical methods. nih.gov
Control of Crystallization Conditions for Polymorphic Forms and Hydrates
The crystallization conditions, including the solvent, temperature, and cooling rate, play a crucial role in determining the resulting crystalline form, a phenomenon known as polymorphism. google.com Different polymorphs of the same compound can exhibit significantly different physical properties. google.combjbms.org
For L-arginine, influencing factors such as crystallization temperature and cooling methods have been studied. The rate of crystallization can be optimized by controlling these parameters. For instance, a crystallization temperature of 60°C and a slow stirring speed can favor the formation of L-arginine crystals. researchgate.net Furthermore, rapid quenching of a high-temperature solution followed by slow cooling can yield crystals of a specific grain size. researchgate.net
The formation of hydrates is also dependent on the crystallization conditions. For example, slow crystal nucleation of L-arginine dihydrate has been observed in frozen solutions during freeze-drying processes. nih.gov The choice of solvent is also critical. For instance, single crystals of two different polymorphic forms of N-monomethyl-l-arginine hydrochloride were grown by slow evaporation from ethanol-water mixtures with slightly different volume ratios (70:30 and 80:20). acs.org
Synthesis Pathways for this compound and Related Coordination Polymers
The fundamental synthesis pathway for this compound involves the acid-base reaction between L-arginine and nitric acid. google.com L-arginine acts as a precursor for nitrate biosynthesis in humans, where nitrogen from L-arginine is incorporated into urinary nitrate. nih.gov The synthesis of nitric oxide (NO) from L-arginine is a well-established biological pathway. nih.govnih.govnih.gov
In a laboratory setting, this compound can be prepared by dissolving L-arginine in water and slowly adding nitric acid in a 1:1 molar ratio. google.com The reaction is typically carried out at an elevated temperature (e.g., 55 ± 5 °C) to ensure complete dissolution and reaction. Subsequent cooling of the solution leads to the crystallization of this compound. google.com
Coordination polymers involving L-arginine and nitrate salts of metals like copper and silver can also be synthesized. mdpi.com These compounds are prepared by reacting the metal nitrate with L-arginine in a suitable solvent. For example, [Cu·L-Arg·(NO3)2·H2O]CP can be synthesized from a 1:1 solution of ethanol and water containing copper nitrate and L-arginine. Crystals suitable for single-crystal X-ray analysis can be obtained through slow evaporation of the solvent mixture over a couple of weeks. mdpi.com
Structural Elucidation and Advanced Characterization Techniques of L Arginine Nitrate
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a cornerstone technique for the structural analysis of crystalline materials. By measuring the angles and intensities of X-rays scattered by the electron clouds of atoms within a crystal, XRD can reveal the precise three-dimensional arrangement of those atoms.
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline compound. For L-arginine nitrate (B79036), specifically the dinitrate form (L-argininium dinitrate or LADN), SCXRD studies have successfully elucidated its molecular and crystal structure. allstudiesjournal.comresearchgate.net
Research has confirmed that L-argininium dinitrate crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. allstudiesjournal.comat.ua The specific space group identified is P2₁, a non-centrosymmetric space group, which is a prerequisite for second-order nonlinear optical properties. allstudiesjournal.comat.ua In this structure, the diprotonated argininium molecule is intricately linked to the nitrate anions through a network of strong hydrogen bonds. at.ua The precise dimensions of the unit cell, which is the fundamental repeating unit of the crystal lattice, have been meticulously measured. at.ua
Table 1: Crystallographic Data for L-Argininium Dinitrate from SCXRD
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 7.754 Å |
| b | 7.286 Å |
| c | 11.673 Å |
| α, γ | 90° |
| β | 92.61° |
Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline samples. It is instrumental in confirming the crystalline nature of a synthesized material and identifying its phase. The PXRD pattern of a crystalline substance is unique, characterized by a series of sharp peaks at specific diffraction angles, which serves as a fingerprint for that substance. ijsea.com
For L-argininium dinitrate, PXRD analysis confirms the high crystalline quality of the material. at.ua The positions of the diffraction peaks are in excellent agreement with the structure determined by SCXRD, verifying the monoclinic P2₁ phase. at.ua Furthermore, PXRD data can be used to perform a Rietveld refinement to calculate the lattice parameters. These calculated values show strong concordance with those obtained from single-crystal analysis, underscoring the technique's accuracy for structural verification. at.uasci-hub.sersc.org
Table 2: Comparison of Lattice Parameters for L-Argininium Dinitrate
| Parameter | SCXRD Value at.ua | PXRD Value at.ua |
|---|---|---|
| a | 7.754 Å | 7.7532 Å |
| b | 7.286 Å | 7.2779 Å |
| c | 11.673 Å | 11.6754 Å |
| β | 92.61° | 92.71° |
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. ijsea.com The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to these vibrations.
FTIR studies on L-arginine nitrate confirm the presence of all expected functional groups and the salt's formation. at.ua The spectrum of L-argininium dinitrate (Arg·2HNO₃) shows a characteristic band between 1726-1730 cm⁻¹, which is attributed to the C=O stretching of a protonated carboxylic acid group. researchgate.net This feature is a key indicator of the diprotonated state of the arginine molecule in this salt. researchgate.net Other significant vibrations include the CH stretching of the methylene (B1212753) group observed around 2925 cm⁻¹ and various modes associated with the amine (NH₃⁺), guanidinium (B1211019) (C(NH₂)₃⁺), and nitrate (NO₃⁻) groups. at.uaat.ua
Table 3: Selected FTIR Vibrational Bands for L-Arginine Nitrates
| Wavenumber (cm⁻¹) | Assignment | Compound Form |
|---|---|---|
| ~2925 | CH Stretching | Arg·2HNO₃ at.ua |
| 1726-1730 | C=O Stretching (protonated carboxyl) | Arg·2HNO₃ researchgate.net |
| ~1672 | Guanidyl Asymmetric Stretching | Arginine Salts researchgate.net |
| ~1500 | NH₃⁺ Symmetrical Bending | Arginine Salts researchgate.net |
| ~1380 | Carboxyl Group Vibration | Arginine Salts ijsea.com |
Fourier Transform (FT) Raman spectroscopy is complementary to FTIR, providing information on molecular vibrations based on the inelastic scattering of monochromatic light (Raman scattering). at.uanih.gov While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability.
In the FT-Raman spectra of this compound compounds, the most prominent feature is typically the very strong band corresponding to the symmetric stretching mode (ν₁) of the nitrate ion (NO₃⁻). researchgate.net This intense signal is a characteristic marker for nitrate salts of amino acids. researchgate.net Other notable bands in the Raman spectrum include those arising from the guanidinium group, C-C modes, and various CH₂ and COO⁻ deformation and wagging modes, providing a comprehensive vibrational profile of the molecule. at.uauchile.cl
Table 4: Selected FT-Raman Vibrational Bands for L-Arginine Nitrates
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~1046 | Guanidinium fragment, NO₃⁻ symmetric stretch |
| ~971 | CH₂ wagging |
| ~848 | Guanidinium fragment |
| ~793 | Guanidinium fragment |
| ~670 | COO⁻ wagging and deformation |
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. nih.gov This enhancement allows for the study of molecular interactions and orientations at the single-molecule level.
SERS studies performed on L-arginine provide critical insights into how the molecule interacts with a metal surface, which is relevant for understanding the surface chemistry of this compound. uchile.clresearchgate.net The interaction is highly dependent on the pH of the environment. uchile.cl At a neutral pH of 7, the L-arginine molecule interacts with a silver nanoparticle surface primarily through its guanidinium group. nih.govuchile.clresearchgate.net As the pH is increased to 9, the molecule reorients on the surface, and the interaction involves not only the guanidinium moiety but also the carboxylate and aliphatic parts of the molecule. uchile.cl This indicates a change in the molecular conformation and binding mechanism on the metal surface, demonstrating the power of SERS in elucidating detailed interfacial molecular interactions. uchile.clresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. It provides detailed information about the local environment of individual atoms within a molecule.
Solution NMR (¹H-NMR, ¹³C-NMR) for Molecular Structure Elucidation
Solution-state ¹H (proton) and ¹³C (carbon-13) NMR are fundamental tools for confirming the molecular structure of L-arginine derivatives in solution. The chemical shifts observed in the spectra correspond to the different chemical environments of the hydrogen and carbon atoms in the molecule.
In studies of L-Arginine maleate (B1232345) dihydrate, ¹H-NMR analysis identified distinct signals for the various protons in the structure. scirp.org A notable shift in the CH peak from 3.27 ppm in pure L-Arginine to 3.717 ppm in L-Arginine maleate dihydrate was observed, which is attributed to the protonation of L-Arginine by the acidic component. scirp.org Similarly, ¹³C-NMR provides a unique signal for each carbon atom, confirming the carbon framework of the molecule. scirp.org The data from these analyses are crucial for verifying the molecular integrity and structure following synthesis. scirp.org
Table 1: ¹H-NMR Chemical Shifts for L-Arginine Maleate Dihydrate
| Chemical Shift (ppm) | Assignment |
|---|---|
| 1.543 | β-CH₂, γ-CH₂ |
| 3.125 | δ-CH₂ |
| 3.717 | α-CH |
| 6.229 | CH (Maleic Acid) |
| 7.159 | NH (Guanidinium) |
| 7.587 | NH₂ (Guanidinium) |
| 8.163 | NH₃⁺ |
Data sourced from studies on L-Arginine maleate dihydrate. scirp.org
Table 2: ¹³C-NMR Chemical Shifts for L-Arginine Maleate Dihydrate
| Chemical Shift (ppm) | Assignment |
|---|---|
| 24.37 | Cγ |
| 28.32 | Cβ |
| 40.85 | Cδ |
| 54.83 | Cα |
| 134.35 | CH=CH (Maleic Acid) |
| 157.08 | Cζ (Guanidinium) |
| 170.81 | COO⁻ (Maleic Acid) |
| 174.96 | COO⁻ (Arginine) |
Data sourced from studies on L-Arginine maleate dihydrate. scirp.org
Optical and Photoluminescence Spectroscopy
Optical spectroscopy techniques are used to investigate how the compound interacts with light, which is critical for applications in optoelectronics.
Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Spectroscopy for Optical Transparency and Band Gap Determination
UV-Vis-NIR spectroscopy measures the absorption and transmission of light across a wide range of wavelengths. For materials to be useful in nonlinear optical (NLO) applications, they must be highly transparent in the visible and near-infrared regions. jetir.orgresearchgate.net Studies on various L-arginine salts demonstrate this property. For instance, L-Arginine barium nitrate shows a wide transparency window from 246 nm to 1100 nm. jetir.orgjetir.org Similarly, L-argininium dinitrate and L-arginine sodium nitrate show low UV cut-off wavelengths at 230 nm and 238 nm, respectively, indicating transparency across the visible spectrum. researchgate.netallstudiesjournal.com
The optical band gap (Eg), a critical parameter determining the electronic properties of a material, can be calculated from the absorption spectrum. A higher band gap value is generally associated with fewer defects in the crystal structure. jetir.org
Table 3: Optical Properties of Various L-Arginine Compounds
| Compound | Lower Cut-off Wavelength (nm) | Optical Band Gap (Eg) (eV) |
|---|---|---|
| L-Arginine Barium Nitrate | 246 | 5.04 |
| L-argininium dinitrate | 230 | Not specified |
| L-arginine sodium nitrate | 238 | Not specified |
| L-Arginine maleate dihydrate | 238 | Not specified |
| L-alanine alaninium nitrate | 204.20 | 5.29 |
Data compiled from multiple sources. scirp.orgjetir.orgresearchgate.netjetir.orgallstudiesjournal.comijsr.net
Photoluminescence Studies of this compound Crystals
Photoluminescence (PL) spectroscopy involves exciting a sample with light and measuring the light it emits. This provides insight into the electronic structure and presence of defects in the material. In a study of L-Arginine barium nitrate crystals, excitation with a 320 nm light source resulted in a prominent emission peak at 359 nm, corresponding to violet radiation. jetir.org Several minor peaks were also observed at various wavelengths, including 418, 426, 440, 445, 465, and 480 nm. jetir.org The peak at 480 nm may be attributed to an n-π* transition of the carbonyl group present in the arginine structure. jetir.org
Thermal Analysis
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the stability of a compound at different temperatures and to identify phase transitions. TGA measures the change in mass of a sample as a function of temperature, revealing decomposition points, while DSC measures the heat flow into or out of a sample, indicating melting points, crystallization events, or other thermal transitions.
For L-Arginine maleate dihydrate, TGA and Differential Thermal Analysis (DTA) showed that the material is stable up to 110°C. scirp.org Beyond this temperature, it undergoes decomposition in multiple stages, corresponding to the loss of water molecules and the breakdown of the organic structure. scirp.org DSC analysis of the same compound confirmed the endothermic peaks associated with these decomposition events. scirp.org Studies on pure L-arginine indicate a degradation range between 500-600°C. researchgate.net The thermal stability is a key factor for the practical application of the material, especially in devices that may operate at elevated temperatures. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| L-Arginine |
| L-Arginine barium nitrate |
| L-argininium dinitrate |
| L-Arginine sodium nitrate |
| Copper nitrate |
| Silver nitrate |
| L-Arginine maleate dihydrate |
| L-alanine alaninium nitrate |
| Ammonium dihydrogen phosphate (B84403) |
| Maleic acid |
Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition characteristics of this compound by measuring the change in mass of a sample as a function of temperature. Studies on L-argininium dinitrate (LADN), a salt formed from L-arginine and two molecules of nitric acid, reveal a multi-stage decomposition process. at.ua
The material is thermally stable up to approximately 171°C. at.ua Beyond this temperature, a consistent and multi-stage decomposition begins. The initial weight loss of 17.54% commences at 171°C, marking the onset of decomposition. at.ua This is followed by two subsequent weight loss events between 200°C and 350°C, which account for a significant portion (50.53%) of the material's mass. at.ua The final stage of decomposition takes place at temperatures above 400°C, resulting in a further weight loss of 30.65%. at.ua This detailed, stepwise degradation pathway indicates the formation of various intermediate products before complete decomposition.
Table 1: TGA Decomposition Stages of L-Argininium Dinitrate
| Temperature Range (°C) | Weight Loss (%) | Description |
|---|---|---|
| Up to 171 | No significant loss | Thermally Stable |
| Starts at 171 | 17.54 | Onset of Decomposition |
| 200 - 350 | 50.53 | Secondary Decomposition Stages |
Data sourced from thermal analysis of L-argininium dinitrate crystals. at.ua
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events
Differential Scanning Calorimetry (DSC), or the closely related Differential Thermal Analysis (DTA), measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is crucial for identifying thermal events such as melting, crystallization, and other phase transitions.
For L-argininium dinitrate (LADN), thermal analysis shows a sharp endothermic peak at 152°C, which is identified as the melting point of the crystal. at.ua This indicates that the crystal structure remains intact up to this temperature. Following the melting event, additional endothermic peaks are observed in the temperature range of 200°C to 350°C. at.ua These peaks correspond directly to the decomposition stages identified by TGA, confirming that the residue undergoes a two-stage decomposition after melting. at.ua The combination of DSC and TGA data provides a comprehensive understanding of the thermal behavior, confirming that the material melts before it undergoes significant decomposition.
Table 2: DSC Thermal Events for L-Argininium Dinitrate
| Temperature (°C) | Event Type | Description |
|---|---|---|
| 152 | Endotherm | Melting Point |
Data sourced from thermal analysis of L-argininium dinitrate crystals. at.ua
Theoretical and Computational Investigations of L Arginine Nitrate
Density Functional Theory (DFT) Calculations for Vibrational Spectra and Electronic Structure
Density Functional Theory (DFT) has been a cornerstone in understanding the vibrational and electronic characteristics of L-Arginine nitrate (B79036) and its related compounds. These calculations are instrumental in assigning observed experimental spectra and elucidating the electronic distribution within the molecule. Studies commonly employ functionals like B3LYP in conjunction with basis sets such as 6-31G(d) or 6-311++G(d,p) to accurately predict molecular geometries and vibrational frequencies researchgate.netias.ac.inresearchgate.netresearchgate.net.
DFT calculations are frequently used to simulate Infrared (IR) and Raman spectra, allowing for direct comparison with experimental data. The agreement between theoretical and experimental vibrational spectra, often achieved by applying scaling factors to the calculated frequencies, helps in identifying functional groups and confirming the presence of specific molecular vibrations. For L-Arginine nitrate systems, key vibrational modes analyzed include those associated with the L-Arginine moiety, such as N-H stretching, C=O stretching (carboxylate), C-N stretching, and various bending and deformation modes of the amino and guanidinium (B1211019) groups researchgate.netias.ac.inuchile.cl. The nitrate anion (NO₃⁻) itself exhibits characteristic asymmetric and symmetric stretching vibrations, which are also identified and assigned through these computational approaches researchgate.net.
Beyond vibrational analysis, DFT is employed to investigate the electronic structure, including the calculation of density of states (DOS) and energy band gaps. For instance, in a related compound, L-Alanine sodium nitrate (LASN), a DFT study reported an energy band gap of 2.2 eV ias.ac.in. Such electronic structure calculations provide insights into the material's potential optical and electronic properties. DFT is also utilized to probe intermolecular interactions, such as hydrogen bonding energies and charge transfer mechanisms, offering a deeper understanding of molecular assembly and stability researchgate.net.
Table 1: Representative Vibrational Frequencies of this compound Systems
| Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Computational Method/Basis Set | Reference |
| N-H stretching (Arginine) | ~3300-3500 | ~3379, ~3500 | DFT (e.g., B3LYP/6-31G(d)) | researchgate.netuchile.cl |
| COO⁻ asymmetric stretching | ~1650-1700 | ~1678, ~1700-1780 | DFT (e.g., B3LYP/6-31G(d)) | researchgate.netias.ac.in |
| COO⁻ symmetric stretching | ~1380-1420 | ~1410, ~1300-1420 | DFT (e.g., B3LYP/6-31G(d)) | researchgate.netias.ac.in |
| NO₃⁻ asymmetric stretching | ~1400-1450 | ~1400-1450 | DFT (e.g., B3LYP/6-31G(d)) | researchgate.net |
| Guanidinium fragment vibrations | ~1500-1600 | ~1500, ~1550 | DFT (e.g., B3LYP/6-31G(d)) | researchgate.netuchile.cl |
| NO₃⁻ symmetric stretching | ~1040-1050 | ~1045 | DFT (e.g., B3LYP/6-31G(d)) | researchgate.net |
Note: Frequencies are approximate and can vary based on the specific compound (e.g., hydrate (B1144303) form) and computational parameters used.
Quantum Chemical Calculations (e.g., Hartree-Fock) for Molecular Properties and Interactions
Quantum chemical calculations, including Hartree-Fock (HF) methods, complement DFT by providing a different theoretical framework for investigating molecular properties and interactions. HF calculations, often employed with basis sets like 6-31G(d), have been used to support the assignment of vibrational spectra in this compound systems researchgate.netuchile.cl. These methods are valuable for determining fundamental molecular properties such as bond lengths, bond angles, and charge distributions.
Furthermore, quantum chemical approaches, including methods like MP2, are utilized to model specific interactions, such as those between ions in solution or within crystal lattices. These calculations can quantify interaction energies, including hydrogen bond energies (EHB), providing detailed insights into the forces that govern molecular assembly and stability researchgate.netacs.org. By employing polarizable continuum models (PCM) or conductor-like screening model (COSMO), these calculations can simulate the effects of the solvent environment on molecular interactions acs.org.
Computational Modeling of Crystal Packing and Intermolecular Hydrogen Bonding Networks
The solid-state structure of this compound compounds, such as this compound hemi-hydrate (Arg·HNO₃·0.5H₂O) and L-arginine·2HNO₃, has been elucidated through X-ray crystallography, providing experimental data that serves as a basis for computational modeling researchgate.net. Computational studies focus on understanding how these molecules arrange within the crystal lattice, with a particular emphasis on the role of intermolecular hydrogen bonding networks.
Table 2: Common Hydrogen Bonding Interactions in this compound Systems
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Typical Distance (Å) | Typical Angle (°) | Observed Motif/Role | Reference |
| N-H (Arginine) | O (Nitrate) | ~2.7 - 3.1 | ~160-175 | Stabilizing crystal lattice, linking cations and anions | researchgate.netresearchgate.netacs.org |
| N-H (Arginine) | O (Carboxylate) | ~2.7 - 3.0 | ~160-170 | Stabilizing crystal lattice, linking arginine molecules | researchgate.netfrontiersin.orgsci-hub.se |
| O-H (Water) | O (Nitrate/Carboxylate) | ~2.7 - 2.9 | ~170-175 | Bridging interactions, stabilizing hydrated structures | researchgate.netresearchgate.net |
| N-H (Guanidinium) | O (Nitrate) | ~2.8 - 3.2 | ~165-178 | Strong interactions, contributing to overall packing | researchgate.netacs.org |
Note: Distances and angles are indicative and can vary based on the specific crystal structure and computational analysis.
Prediction of Spectroscopic Signatures
A significant application of theoretical calculations is the prediction of spectroscopic signatures, which aids in the interpretation and validation of experimental spectroscopic data. Computational methods, particularly DFT and HF, are extensively used to predict IR and Raman spectra of this compound compounds. These predicted spectra are then compared with experimentally obtained spectra to confirm the presence of functional groups and assign specific vibrational bands researchgate.netias.ac.inresearchgate.netuchile.cl.
Beyond vibrational spectroscopy, computational studies also investigate other spectroscopic properties. For example, UV-Vis spectroscopy can be used to determine transmission windows and energy band gaps, providing insights into the optical properties of this compound crystals jetir.org. The ability to accurately predict these signatures allows researchers to characterize novel crystalline forms or to understand the influence of structural modifications on spectroscopic behavior.
Lattice Energy and Polymorphic Stability Studies
Lattice energy calculations are fundamental for assessing the relative thermodynamic stability of different crystalline forms (polymorphs) of a compound. While direct lattice energy studies specifically for this compound polymorphs are not extensively detailed in the provided search results, studies on related arginine salts illustrate the methodology and findings. For instance, in the case of NG-monomethyl-l-arginine hydrochloride, computational analysis revealed that Form D possesses a lower lattice energy (−134.7 kcal/mol) compared to Form A (−128.8 kcal/mol), indicating that Form D is the more stable polymorph at room temperature acs.orgresearchgate.net.
These studies typically involve calculating the energy required to separate the crystal lattice into its constituent ions or molecules. Differences in lattice energy, even small ones (often less than 2 kJ/mol), can significantly influence polymorphic stability and the propensity for phase transformations rsc.org. Computational modeling also considers vibrational contributions to the free energy of the lattice, which can further impact the stability hierarchy of polymorphs, particularly at different temperatures rsc.org. Understanding these energy differences is crucial for controlling crystallization processes and ensuring the production of desired crystalline forms.
Compound Names Mentioned:
this compound
this compound hemi-hydrate (Arg·HNO₃·0.5H₂O)
L-Arginine·2HNO₃
L-Arginine Barium Nitrate (LARBAN)
L-Alanine sodium nitrate (LASN)
NG-monomethyl-l-arginine hydrochloride
Advanced Materials Applications and Properties of L Arginine Nitrate Crystals
Nonlinear Optical (NLO) Properties
The nonlinear optical properties of crystalline materials are crucial for applications such as frequency doubling, optical switching, and data storage. L-arginine-based nitrate (B79036) compounds and their derivatives have demonstrated potential in this field, primarily due to their molecular structure and crystal packing, which can lead to non-centrosymmetric arrangements necessary for second-order NLO effects.
Second Harmonic Generation (SHG) Efficiency Assessment
Second Harmonic Generation (SHG) is a key second-order NLO phenomenon where incident light of a specific frequency is converted into light of double the frequency. The efficiency of this process is a critical parameter for NLO materials. The Kurtz Powder Technique is a standard method for evaluating SHG efficiency in crystalline powders.
Research on L-arginine sodium nitrate (LARSN), a related nitrate salt, has shown it possesses SHG properties. Using the Kurtz powder technique, LARSN was found to exhibit an SHG efficiency of approximately 0.49 times that of Potassium Di-hydrogen Phosphate (B84403) (KDP). While L-argininium dinitrate has been identified as a semiorganic nonlinear optical material, specific quantitative SHG efficiency data relative to KDP is not detailed in the provided snippets. Other L-arginine derivatives, such as L-arginine maleate (B1232345) dihydrate, have shown SHG efficiencies ranging from 0.8 to 1.4 times that of KDP. L-methioninium nitrate, another amino acid nitrate, demonstrated SHG efficiency higher than several other amino acid derivatives, though a direct comparison to KDP was not provided.
Biochemical Pathways Involving L Arginine and Nitrate: Fundamental Mechanistic Research Excluding Human Clinical Applications
Enzymatic Conversion of L-Arginine to Nitric Oxide and L-Citrulline
The primary enzymatic route for NO production from L-arginine is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). These enzymes facilitate the oxidation of L-arginine to produce NO and L-citrulline.
Nitric Oxide Synthase (NOS) Isoform Mechanisms in Non-Human Biological Systems (e.g., Macrophage Models, Plant NOS)
In mammals, three distinct NOS isoforms have been identified: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). oup.com While initially named for the tissues in which they were first discovered, it is now known that their expression is more widespread. oup.com
Macrophage Models: In macrophage models, iNOS (NOS2) is the most prominently studied isoform. oup.com Its expression is induced by inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-γ (IFN-γ). oup.com Once expressed, iNOS produces large, sustained amounts of NO, which is a key component of the innate immune response against pathogens. oup.com However, research in non-human models has revealed a more complex role for NOS isoforms in macrophages. Studies in murine bone marrow-derived macrophages have shown that immune complexes can stimulate the activity of the "constitutive" isoforms, NOS1 and NOS3, in a calcium-dependent manner, leading to increased phagocytosis. nih.gov This suggests that NOS1 and NOS3 have underappreciated roles in immunity. nih.gov Furthermore, in oxidized low-density lipoprotein (oxLDL)-induced bone marrow-derived macrophages, the expression of inflammatory cytokines has been associated with NOS1 expression. plos.org NOS1 is constitutively expressed in macrophages during polarization towards the M1 (pro-inflammatory) state, and its activity is required for macrophage function in the early stages following LPS stimulation. plos.org
Plant NOS-like Systems: The synthesis of NO in plants is more complex and appears to involve both arginine-dependent and nitrite-dependent mechanisms. nih.gov Despite extensive research, no true orthologs of animal NOS genes have been found in higher plants. nih.govresearchgate.net However, various plant proteins exhibit NOS-like activity, meaning they can be inhibited by mammalian NOS inhibitors and show cross-reactivity with mammalian NOS antibodies. oup.com These activities are dependent on L-arginine and NADPH. oup.com
An Arabidopsis gene, AtNOS1, was identified as being necessary for NO synthesis in vivo and possesses biochemical properties similar to constitutive NOS in animals, yet it shares no sequence similarity. nih.gov This suggests a novel mechanism for NO production in plants. nih.gov Other research has pointed to NOS-like activity in various cellular compartments in plants, including peroxisomes and chloroplasts. oup.comresearchgate.net In some algae, such as Ostreococcus tauri, a functional NOS has been identified that does show sequence homology to human NOS and contains binding sites for essential cofactors. oup.com This algal NOS has been shown to produce NO from L-arginine. oup.com
| Isoform | Common Non-Human Model System | Primary Regulation Mechanism | Key Function | Reference |
|---|---|---|---|---|
| iNOS (NOS2) | Murine Macrophages | Inducible by inflammatory stimuli (e.g., LPS, IFN-γ) | Sustained, high-output NO production for immune defense | oup.com |
| nNOS (NOS1) | Murine Macrophages | Constitutively expressed, Ca2+/calmodulin-dependent | Early inflammatory response, regulation of cytokine expression | plos.org |
| eNOS (NOS3) | Murine Macrophages | Constitutively expressed, Ca2+/calmodulin-dependent | Modulation of phagocytosis | nih.gov |
| Plant NOS-like enzymes | Arabidopsis, Algae | Varies; some constitutive, some inducible | Hormonal signaling, defense responses | nih.govoup.com |
Cofactor Requirements (e.g., NADPH, Tetrahydrobiopterin) in L-Arginine Oxidation Pathways
All mammalian NOS isoforms are complex enzymes that require several cofactors and prosthetic groups to be active. These enzymes are homodimers, and each monomer contains a C-terminal reductase domain and an N-terminal oxygenase domain. youtube.com The reductase domain binds nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), flavin adenine dinucleotide (FAD), and flavin mononucleotide (FMN). youtube.com The oxygenase domain contains a binding site for a heme prosthetic group, the substrate L-arginine, and the essential cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4). youtube.com
The catalytic cycle involves the transfer of electrons from NADPH via FAD and FMN in the reductase domain to the heme iron in the oxygenase domain. youtube.com This electron transfer is what facilitates the oxidation of L-arginine. Calmodulin, a calcium-binding protein, is also required for the activity of all NOS isoforms, although its regulatory role differs between the constitutive (nNOS, eNOS) and inducible (iNOS) forms. youtube.com In nNOS and eNOS, calmodulin binding is triggered by an increase in intracellular calcium concentrations, whereas iNOS binds calmodulin with such high affinity that it is essentially active at basal calcium levels. youtube.com
| Cofactor/Prosthetic Group | Binding Domain | Primary Function | Reference |
|---|---|---|---|
| NADPH | Reductase | Primary source of electrons | youtube.com |
| FAD | Reductase | Electron transfer from NADPH to FMN | youtube.com |
| FMN | Reductase | Electron transfer from FAD to heme | youtube.com |
| Heme | Oxygenase | Binds and activates molecular oxygen; site of L-arginine oxidation | youtube.com |
| Tetrahydrobiopterin (BH4) | Oxygenase | Essential for enzyme stability and electron transfer | youtube.com |
| Calmodulin | Between domains | Regulates electron flow from reductase to oxygenase domain | youtube.com |
Intermediate Formation and Reactivity (e.g., N-hydroxyarginine)
The conversion of L-arginine to L-citrulline and NO by NOS is a two-step process. nih.gov In the first step, L-arginine is hydroxylated to form the stable intermediate, Nω-hydroxy-L-arginine (NOHA). nih.govchempedia.info This reaction consumes one molecule of NADPH and one molecule of oxygen. chempedia.info The NOHA intermediate remains largely bound to the enzyme. youtube.com
In the second step, NOHA is oxidized to produce L-citrulline and NO. nih.govchempedia.info This step consumes an additional 0.5 molecules of NADPH and one molecule of oxygen. chempedia.info Research has shown that in the absence of added NADPH, NOS can catalyze the conversion of L-arginine to NOHA as the main product, indicating the presence of an endogenous reductant within the enzyme that can support this first oxygenation step. nih.gov This endogenous reductant has been identified as a stable flavin semiquinone free radical (FSQ). nih.gov However, the oxidation of FSQ is much slower than the electron flux from NADPH during normal enzyme turnover, suggesting FSQ is not the primary electron donor under those conditions. nih.gov The conversion of NOHA to citrulline, unlike the first step, is completely dependent on the addition of NADPH. nih.gov
Reductive Pathways of Nitrate (B79036) and Nitrite (B80452) to Nitric Oxide
In addition to the L-arginine-NOS pathway, nitric oxide can also be generated through the reduction of nitrate (NO₃⁻) and nitrite (NO₂⁻). This pathway is particularly important under hypoxic or acidic conditions where NOS activity may be limited.
Bacterial and Cellular Nitrate Reductase Mechanisms in Non-Human Organisms
Bacterial Nitrate Reductases: Many bacteria can reduce nitrate to nitrite using enzymes called nitrate reductases. nih.govrsc.org These enzymes are broadly classified into three types: periplasmic nitrate reductase (Nap), respiratory nitrate reductase (Nar), and assimilatory nitrate reductase (Nas). nih.govrsc.org
Respiratory Nitrate Reductase (Nar): This is a membrane-bound enzyme complex that faces the cytoplasm. nih.govfrontiersin.org The Nar complex is typically composed of three subunits (NarG, NarH, and NarI) and couples the reduction of nitrate to the generation of a proton motive force, which can be used for ATP synthesis. frontiersin.orgwikipedia.org The electrons for this process are derived from the quinone pool in the bacterial membrane. frontiersin.org
Periplasmic Nitrate Reductase (Nap): The Nap complex is located in the periplasmic space of Gram-negative bacteria. frontiersin.org Unlike Nar, it does not contribute to the proton motive force. wikipedia.org The catalytic subunit, NapA, receives electrons from cytochrome c proteins. frontiersin.org The physiological role of Nap is diverse, including denitrification and nitrate scavenging. nih.gov
Following the reduction of nitrate to nitrite, other bacterial enzymes, such as nitrite reductases, can further reduce nitrite to nitric oxide. oup.com
Cellular Nitrate Reductase in Eukaryotes (Plants): In plants, nitrate reductase (NR) is a key enzyme in nitrogen assimilation, catalyzing the reduction of nitrate to nitrite. oup.comoup.com This cytosolic enzyme uses NADH or NADPH as an electron donor and contains FAD, heme, and a molybdenum cofactor (Moco). oup.com In addition to its primary function, plant NR has been shown to possess nitrite:NO reductase activity, allowing it to reduce nitrite to nitric oxide, particularly under anaerobic conditions. oup.comoup.com Other enzymes in plants, such as xanthine (B1682287) oxidoreductase, have also been implicated in the reduction of nitrite to NO at their molybdenum sites. researchgate.net
Non-Enzymatic Reduction Processes of Nitrogen Oxides
Nitric oxide can also be generated from nitrite through non-enzymatic chemical reactions, especially under acidic and reducing conditions. nih.gov In biological systems, a drop in pH, such as what might occur during ischemia, can significantly increase the rate of NO formation from nitrite. nih.gov The generation of NO from typical biological concentrations of nitrite can increase 100-fold when the pH drops from 7.4 to 5.5. nih.gov
This process involves the disproportionation of nitrite in an acidic environment. nih.gov Furthermore, the presence of reducing agents in tissues can further enhance the rate of nitrite reduction to NO. nih.gov This enzyme-independent mechanism of NO formation is not blocked by NOS inhibitors and can become the predominant source of NO under certain pathological conditions in non-human models. nih.gov Other non-enzymatic pathways include the reduction of nitrite by ascorbate, which can also generate NO. researchgate.net
Arginine Metabolism and Its Interplay with Nitrate/Nitrite Pathways
The metabolic fate of L-arginine is a critical determinant of nitric oxide (NO) production and is intricately linked with the pathways that generate and utilize nitrate and nitrite. Within cellular systems, L-arginine serves as a substrate for two key enzymes: nitric oxide synthase (NOS) and arginase. The interplay between these enzymes governs the availability of L-arginine for NO synthesis and, consequently, influences the downstream production of nitrogen oxides like nitrite and nitrate.
Competition with Arginase for L-Arginine Substrate in Cellular Systems
The competition for L-arginine between nitric oxide synthase (NOS) and arginase is a pivotal point of regulation for nitric oxide production. Both enzymes utilize the same substrate, L-arginine, but catalyze distinct reactions with different physiological outcomes. NOS produces nitric oxide and L-citrulline, while arginase hydrolyzes L-arginine to L-ornithine and urea (B33335). nih.govnih.gov This competition is not merely a simple contest for a shared resource but is influenced by several factors including the kinetic properties of the enzymes, their subcellular localization, and the availability of the substrate.
The kinetic parameters of NOS and arginase isoforms reveal significant differences in their affinity for L-arginine. For instance, the Michaelis constant (Km), which represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), is substantially lower for inducible NOS (iNOS) compared to arginase I and II. This suggests that iNOS has a much higher affinity for L-arginine. However, the Vmax of arginases can be thousands of times higher than that of iNOS in certain cellular contexts, such as activated macrophages. nih.gov This high catalytic capacity of arginase can lead to significant depletion of the local L-arginine pool, thereby limiting its availability for NOS, even though NOS has a higher affinity for the substrate. nih.govnih.gov
Recent studies using mouse macrophage-like RAW cells and human vascular endothelial cells have challenged the traditional view of direct competition, suggesting that under conditions of a continuous L-arginine supply, as is typical in vivo, arginase activity does not significantly impact NOS activity through substrate competition. nih.govbohrium.comresearchgate.net These findings indicate that other factors, such as L-arginine transport into the cell and its utilization in protein synthesis, may play a more dominant role in regulating L-arginine availability for NOS. nih.govbohrium.com
The subcellular localization of these enzymes also plays a crucial role. Arginase I is a cytosolic enzyme, while arginase II is located in the mitochondria. nih.gov The different isoforms of NOS also have distinct localizations (e.g., neuronal NOS and endothelial NOS are often membrane-associated, while inducible NOS is cytosolic). This compartmentalization can create microenvironments with varying L-arginine concentrations, influencing which enzymatic pathway is favored.
The table below summarizes the kinetic parameters of arginase and iNOS, highlighting the differences in their substrate affinity and catalytic rates.
| Enzyme | Isoform | Km for L-arginine (approximate) | Vmax (relative) | Cellular Location |
| Arginase | Arginase I | 1-10 mmol/L | Very High (10³-10⁴ times higher than iNOS) | Cytosol |
| Arginase II | ~10 mmol/L | Very High | Mitochondria | |
| Nitric Oxide Synthase | iNOS | ~5 µmol/L | Low | Cytosol |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Recycling and Homeostasis of L-Arginine and Nitrogen Oxides in Defined Biological Models (Non-Human)
The maintenance of L-arginine levels and the balance of nitrogen oxides are crucial for normal physiological function and are managed through intricate recycling and homeostatic mechanisms. In various non-human biological models, these processes have been studied to understand the complexities of nitric oxide signaling.
A key pathway for L-arginine regeneration is the citrulline-NO cycle. L-citrulline, a co-product of the NOS reaction, can be recycled back to L-arginine through the sequential action of two enzymes: argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase (ASL). nih.gov This recycling pathway is particularly important in cells that express inducible NOS (iNOS), as it allows for sustained nitric oxide production even when extracellular L-arginine levels are limited. Studies in rodent macrophages have shown that ASS and ASL are often co-induced with iNOS, indicating a coordinated cellular response to maintain NO synthesis. nih.gov
Animal models have been instrumental in elucidating the systemic homeostasis of L-arginine and its metabolites. For instance, in obese ZSF1 rats, a model for heart failure with preserved ejection fraction, altered arginine metabolism has been observed. These animals exhibit lower serum levels of arginine and nitrite, alongside a significant increase in arginase 1 expression in the serum. nih.gov This suggests that in certain pathological states, the balance is shifted towards L-arginine consumption by arginase, leading to reduced bioavailability for NOS and consequently, lower nitric oxide turnover. nih.gov
Furthermore, research in Wistar rats has investigated the interplay between dietary L-arginine and nitrate as sources for nitric oxide generation. These studies have shown that while dietary nitrate significantly increases total nitrate levels in plasma, liver, and muscle tissues, a bolus of L-arginine does not have a substantial short-term effect on total nitrate concentrations. This indicates that the pathways for NO generation from L-arginine and nitrate are regulated differently and may not directly interact in the short term under normal physiological conditions.
The homeostasis of nitrogen oxides is also tightly regulated. Nitric oxide itself is a short-lived molecule, and its stable oxidation products, nitrite and nitrate, can be considered a reservoir. dtic.mil In some biological systems, nitrite can be reduced back to nitric oxide, particularly under hypoxic conditions, providing an alternative pathway for NO generation independent of NOS. nih.gov This recycling of nitrogen oxides is a critical component of maintaining NO homeostasis and ensuring its availability for signaling processes.
Degradation Pathways of Nitric Oxide and Related Metabolites Yielding Nitrite and Nitrate in Chemical Systems
The biological effects of nitric oxide are transient, not only due to its enzymatic consumption but also because of its inherent chemical reactivity, which leads to its degradation into more stable nitrogen oxides, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻). Understanding these chemical degradation pathways is essential for comprehending the lifecycle of nitric oxide in biological and chemical systems.
In aqueous solutions containing oxygen, nitric oxide undergoes oxidation. The reaction kinetics are second order with respect to nitric oxide and first order with respect to oxygen. nih.gov A key intermediate in this process is nitrogen dioxide (NO₂). nih.gov
2NO + O₂ → 2NO₂
Nitrogen dioxide can then react with another molecule of nitric oxide to form dinitrogen trioxide (N₂O₃). nih.gov
NO + NO₂ ⇌ N₂O₃
Dinitrogen trioxide is a potent nitrosating agent that, in aqueous solution, hydrolyzes to form nitrous acid (HNO₂), which exists in equilibrium with nitrite. nih.gov
N₂O₃ + H₂O → 2HNO₂ ⇌ 2H⁺ + 2NO₂⁻
This series of reactions demonstrates that the primary decomposition product of nitric oxide in an aerobic aqueous environment is nitrite. pnas.org The further oxidation of nitrite to nitrate is generally a slower process in simple chemical systems. However, the presence of other oxidizing species, such as oxyhemoproteins, can facilitate the oxidation of both nitric oxide and nitrite to nitrate. pnas.org
The table below outlines the key chemical reactions involved in the degradation of nitric oxide to nitrite and nitrate.
| Reaction Number | Reactants | Products | Description |
| 1 | 2NO + O₂ | 2NO₂ | Oxidation of nitric oxide to nitrogen dioxide. |
| 2 | NO + NO₂ | N₂O₃ | Formation of dinitrogen trioxide. |
| 3 | N₂O₃ + H₂O | 2HNO₂ | Hydrolysis of dinitrogen trioxide to nitrous acid. |
| 4 | HNO₂ | H⁺ + NO₂⁻ | Dissociation of nitrous acid to form nitrite. |
This table is interactive. You can sort and filter the data by clicking on the column headers.
It is important to note that the chemical environment, including pH and the presence of other reactive species, can significantly influence the rates and products of these reactions. For example, under acidic conditions, nitrous acid can decompose to form various nitrogen oxides, including nitric oxide and nitrogen dioxide. nih.gov Additionally, a novel non-enzymatic pathway for nitric oxide synthesis has been demonstrated involving the reaction of hydrogen peroxide with D- or L-arginine, which can also contribute to the pool of nitrogen oxides in a system. nih.gov
Q & A
Q. What biochemical pathways link L-arginine nitrate to nitric oxide (NO) synthesis, and how can these be experimentally validated?
this compound serves as a precursor for NO synthesis via two primary pathways: (1) the classical L-arginine–NO synthase (NOS) pathway , where NOS enzymes convert L-arginine to NO and L-citrulline, and (2) the nitrate–nitrite–NO pathway , where nitrate is reduced to nitrite and subsequently to NO under hypoxic conditions . Methodologically, researchers can validate these pathways using:
- Enzymatic assays to measure NOS activity and NO metabolites (e.g., nitrite/nitrate via Griess reaction) .
- Isotopic labeling (e.g., L-[guanido-15N₂]arginine) to trace nitrogen incorporation into NO derivatives using GC/MS .
- Inhibition studies with agents like NG-monomethyl-L-arginine (L-NMMA) to block NOS activity .
Q. How can researchers accurately quantify nitrite, nitrate, and NO metabolites in biological samples?
Reliable quantification requires:
- Chromatographic techniques (HPLC, GC/MS) for separating and detecting nitrite/nitrate .
- Griess reaction-based assays for colorimetric detection, though these may require enzymatic reduction of nitrate to nitrite for total NO metabolite measurement .
- Electrochemical sensors for real-time NO detection in tissues . Key consideration: Avoid over-reliance on indirect markers, as circulating nitrite/nitrate levels may not fully reflect localized NO bioavailability .
Q. What experimental models are suitable for studying the physiological effects of this compound?
- In vitro systems : Macrophage cell lines (e.g., RAW 264.7) stimulated with LPS/interferon-γ to study NO-dependent immune responses .
- Rodent models : Rats exposed to lead nitrate to investigate L-arginine’s protective role against oxidative stress .
- Human trials : Controlled supplementation studies to assess vascular function (e.g., flow-mediated dilation) .
Advanced Research Questions
Q. How can experimental designs address contradictions in this compound’s efficacy, such as its variable effects on exercise performance or oxidative stress?
Contradictions arise due to factors like dosage, administration timing, and inter-individual physiological variability. Strategies include:
- Dose-response studies to identify thresholds for therapeutic vs. ineffective doses .
- Stratification of subjects by baseline health status (e.g., hypoxia resistance in rats or endothelial function in humans ).
- Synergistic approaches : Combining L-arginine with antioxidants (e.g., NAC) or nitrate-rich diets to enhance NO bioavailability . Example finding: L-Arginine alone failed to improve exercise performance in trained athletes, but synergized with nitrate in untrained subjects .
Q. What methodological considerations are critical when administering this compound in toxicity studies?
- Chemical stability : Ensure proper storage (e.g., refrigeration, inert atmospheres) to prevent nitrate degradation .
- Administration routes : Intraperitoneal vs. oral dosing may yield divergent bioavailability profiles .
- Endpoint selection : Measure both oxidative stress markers (e.g., catalase, GPx activity ) and functional outcomes (e.g., neuronal damage via ALT/AST activity ).
Q. How do this compound’s effects on antioxidant enzymes vary between experimental groups, and how should such data be interpreted?
In lead-exposed rats, this compound:
- Increased catalase (CAT) activity in low-resistance (LR) rats but decreased it in high-resistance (HR) rats .
- Reduced glutathione reductase (GR) activity in HR rats only, highlighting physiological status-dependent responses . Analytical approach: Use multivariate regression to disentangle the effects of confounding variables (e.g., baseline PO₂, HbO₂%) .
Q. What statistical frameworks are recommended for analyzing complex interactions between this compound and physiological variables?
- ANOVA with post-hoc correction (e.g., Bonferroni) for time-series data (e.g., NO metabolite levels post-administration) .
- Step-wise multiple linear regression to identify predictors of nitrite/nitrate variability (e.g., pH, arterial oxygen levels) .
- Meta-analysis to resolve contradictions across studies, particularly for dose-dependent outcomes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
